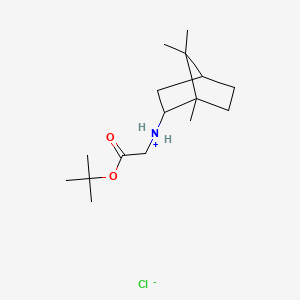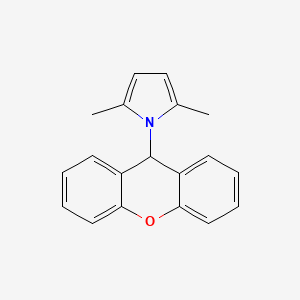
2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a xanthene moiety at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole typically involves the reaction of 2,5-dimethylpyrrole with a xanthene derivative under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2,5-dimethylpyrrole reacts with a xanthene halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the xanthene moiety to its reduced form.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3 and 4 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Pyrrole oxides and xanthene oxides.
Reduction: Reduced xanthene derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
科学的研究の応用
2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific optical and electronic properties
作用機序
The mechanism by which 2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The xanthene moiety can participate in π-π interactions with aromatic amino acids in proteins, while the pyrrole ring can form hydrogen bonds or coordinate with metal ions .
類似化合物との比較
Similar Compounds
- 2,5-dimethyl-1-(9H-xanthen-9-yl)-1H-pyrrole
- 1,5-dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one
- methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate
Uniqueness
2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and reactivity .
特性
CAS番号 |
6319-58-0 |
|---|---|
分子式 |
C19H17NO |
分子量 |
275.3 g/mol |
IUPAC名 |
2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole |
InChI |
InChI=1S/C19H17NO/c1-13-11-12-14(2)20(13)19-15-7-3-5-9-17(15)21-18-10-6-4-8-16(18)19/h3-12,19H,1-2H3 |
InChIキー |
OFIUEIIKBVLHPT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2C3=CC=CC=C3OC4=CC=CC=C24)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


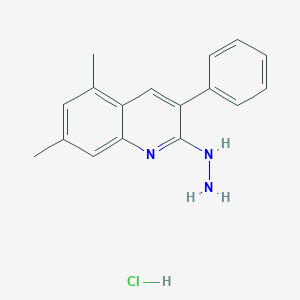
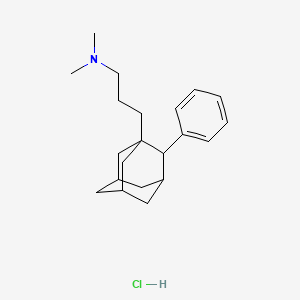
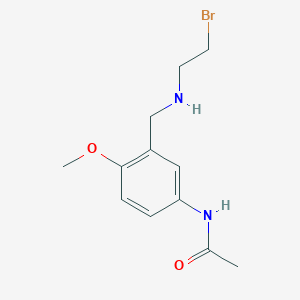

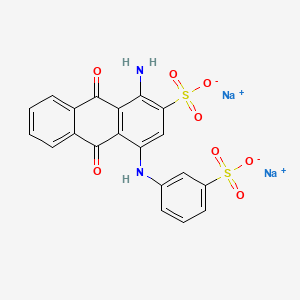
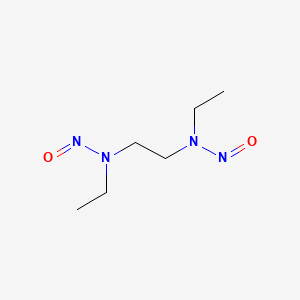
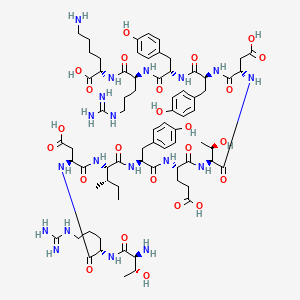
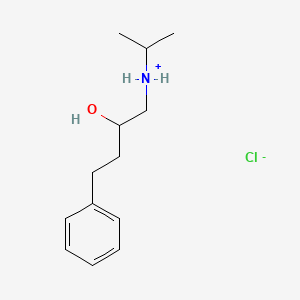
![11H-Indeno[2,1-a]phenanthrene](/img/structure/B13754142.png)
![3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal](/img/structure/B13754143.png)
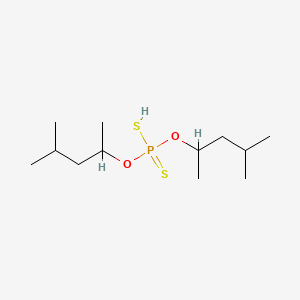
![N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide](/img/structure/B13754149.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 4-pentylphenyl ester](/img/structure/B13754150.png)
